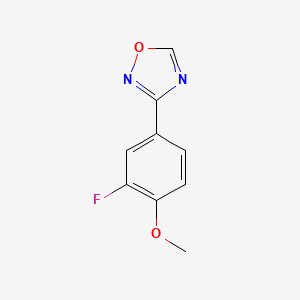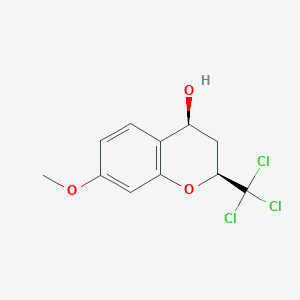
(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-2-chromanone and trichloromethyl reagents.
Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution. Specific catalysts and solvents are used to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for therapeutic applications, such as in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-7-Methoxy-2-(chloromethyl)chroman-4-ol: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
(2S,4S)-7-Methoxy-2-(bromomethyl)chroman-4-ol: Similar structure but with a bromomethyl group.
Uniqueness
The presence of the trichloromethyl group in (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol may impart unique chemical and biological properties, such as increased reactivity and potential for specific interactions with biological targets.
Eigenschaften
Molekularformel |
C11H11Cl3O3 |
|---|---|
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
(2S,4S)-7-methoxy-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H11Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-4,8,10,15H,5H2,1H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
WGVKLENMRSGQDU-WPRPVWTQSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C(Cl)(Cl)Cl)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CC(O2)C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12455724.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide](/img/structure/B12455730.png)

![1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate](/img/structure/B12455739.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455746.png)
![7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455758.png)
![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B12455768.png)
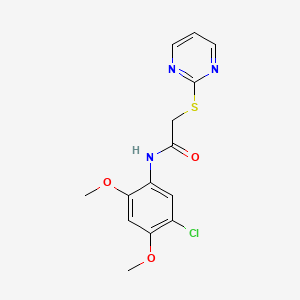
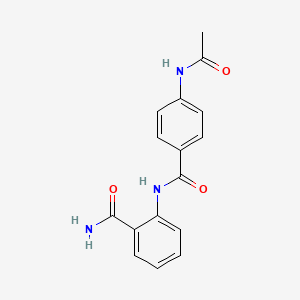
![ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12455800.png)
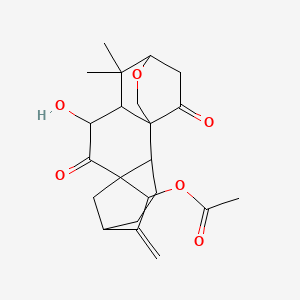
![N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12455807.png)
![3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)
